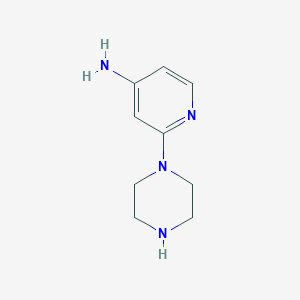

![molecular formula C12H15N B1428073 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] CAS No. 183-20-0](/img/structure/B1428073.png)

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]

Descripción general

Descripción

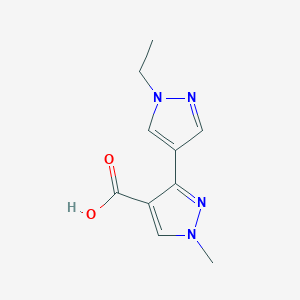

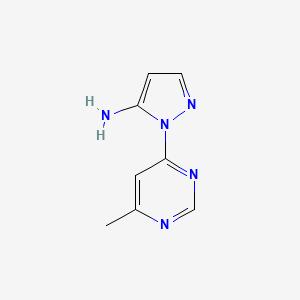

“1,3-Dihydrospiro[indene-2,3’-pyrrolidine]” is a chemical compound with the CAS Number: 81402-21-3 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione .

Molecular Structure Analysis

The InChI code for “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]” is 1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15) . This code provides a unique identifier for the molecular structure of the compound.

Physical And Chemical Properties Analysis

“1,3-Dihydrospiro[indene-2,3’-pyrrolidine]” is a solid at room temperature . The storage temperature for this compound is room temperature .

Aplicaciones Científicas De Investigación

1. Synthesis of Novel Series of 1,3-Dihydrospiro Derivatives

- Summary of Application : This research focused on the synthesis of a novel series of 1,3-dihydrospiro derivatives. The 3,4,5-trimethoxyphenyl motif is a common structural feature of a number of natural occurring antimitotic agents, especially those capable interacting with microtubules such as the cis-stilbene, combretastatin A-4 .

- Methods of Application : The synthesis was achieved during the reaction of trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides with 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile in dry THF as a solvent .

- Results or Outcomes : The products were obtained in good to very good yields (78–90%). The structure assignment of all obtained products has been confirmed by 1H and 13C NMR, IR, and mass spectra in addition to elemental analyses .

2. Synthesis of Diverse Spiro-Imidazo Pyridine-Indene Derivatives

- Summary of Application : This research developed a new multi-component reaction for the synthesis of novel and diverse spiro-imidazo pyridine-indene derivatives .

- Methods of Application : The synthesis was successfully developed by the reaction between heterocyclic ketene aminals (generated from 1,1-bis(methylthio)-2-nitro ethylene and diamine) and [1,2’-biindenylidene]-1’,3,3’-trione (bindone) (in situ generated from self-condensation of 1,3-indandion) by using malononitrile as a promoter or as one of the precursors respectively in the presence of p-TSA as the acid catalyst in EtOH as reaction medium under reflux conditions .

- Results or Outcomes : Depending on whether the reaction is single-step or two-step, malononitrile can act as a promoter or reactant. The convenient one-pot operation, straightforward isolation without using additional purification methods, and the use of a variety of diamines and cysteamine hydrochloride causing a variety of structural products are attractive aspects of the present approach .

3. Synthesis of Trimethoxyphenyl-1,3-Dihydrospiro Derivatives

- Summary of Application : This research focused on the synthesis of trimethoxyphenyl-1,3-dihydrospiro derivatives. The 3,4,5-trimethoxyphenyl motif is a common structural feature of a number of natural occurring antimitotic agents, especially those capable interacting with microtubules .

- Methods of Application : The synthesis was achieved during the reaction of trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides with 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile in dry THF as a solvent .

- Results or Outcomes : The products were obtained in good to very good yields (78–90%). The structure assignment of all obtained products has been confirmed by 1H and 13C NMR, IR, and mass spectra in addition to elemental analyses .

4. Synthesis of Novel Series of 1,3-Dihydrospiro Derivatives

- Summary of Application : This research developed an efficient approach for the synthesis of a novel series of 1,3-dihydrospiro derivatives .

- Methods of Application : The synthesis was achieved during the reaction of trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides with 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile in dry THF as a solvent .

- Results or Outcomes : The products were obtained in good to very good yields (78–90%). The structure assignment of all obtained products has been confirmed by 1H and 13C NMR, IR, and mass spectra in addition to elemental analyses .

5. Synthesis of Trimethoxyphenyl-1,3-Dihydrospiro Derivatives

- Summary of Application : This research focused on the synthesis of trimethoxyphenyl-1,3-dihydrospiro derivatives. The 3,4,5-trimethoxyphenyl motif is a common structural feature of a number of natural occurring antimitotic agents, especially those capable interacting with microtubules .

- Methods of Application : The synthesis was achieved during the reaction of trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides with 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile in dry THF as a solvent .

- Results or Outcomes : The products were obtained in good to very good yields (78–90%). The structure assignment of all obtained products has been confirmed by 1H and 13C NMR, IR, and mass spectra in addition to elemental analyses .

6. Synthesis of Novel Series of 1,3-Dihydrospiro Derivatives

- Summary of Application : This research developed an efficient approach for the synthesis of a novel series of 1,3-dihydrospiro derivatives .

- Methods of Application : The synthesis was achieved during the reaction of trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides with 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile in dry THF as a solvent .

- Results or Outcomes : The products were obtained in good to very good yields (78–90%). The structure assignment of all obtained products has been confirmed by 1H and 13C NMR, IR, and mass spectra in addition to elemental analyses .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Direcciones Futuras

The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]” is used in scientific research and as a synthetic intermediate . It cannot be used for human treatment, drug development, and other commercial uses . It has immense potential in scientific research, including drug synthesis and material science exploration.

Propiedades

IUPAC Name |

spiro[1,3-dihydroindene-2,3'-pyrrolidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-11-8-12(5-6-13-9-12)7-10(11)3-1/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIJUZNAECTSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydrospiro[indene-2,3'-pyrrolidine] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

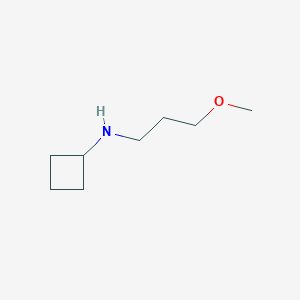

![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)

amino}butanoate](/img/structure/B1428012.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)